![molecular formula C13H13ClN2O3 B1415280 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine CAS No. 1105194-62-4](/img/structure/B1415280.png)
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine
Overview
Description
Scientific Research Applications
Chemical Structure and Theoretical Studies Pyridazine derivatives, including those structurally related to 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine, have been the focus of research due to their significant biological properties. Studies have involved synthesis, crystal structure characterization, and density functional theory (DFT) calculations to understand their molecular properties and interactions. For instance, triazole pyridazine derivatives have been synthesized and characterized, with DFT calculations employed to determine molecular parameters like HOMO-LUMO energy levels and interaction energies (Sallam et al., 2021)(Sallam et al., 2021).
Biological and Pharmacological Potential Various pyridazine derivatives have been explored for their potential in pharmacology and medicine. Some derivatives have shown promise in areas like anti-inflammatory, neuroprotective, and anticonvulsant activities. For example, a study explored the synthesis of pyrazolo[3,4-d]pyridazine derivatives bearing 3,4,5-trimethoxyphenyl and evaluated their anti-inflammatory and neuroprotective activities (Bhat et al., 2017)(Bhat et al., 2017).
Material Science and Corrosion Inhibition In the field of materials science, pyridazine derivatives are studied for their surface protection and corrosion inhibition properties. For instance, certain 3-chloropyridazine derivatives have been tested for their efficacy in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions (Olasunkanmi et al., 2018)(Olasunkanmi et al., 2018).
Agricultural Applications Pyridazine derivatives, including those similar to 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine, have applications in agriculture as well. They are used as molluscicidal, insecticidal, herbicidal agents, and plant growth regulators. A study highlighted the synthesis and structure elucidation of a pyridazine derivative and its docking study against the fungus Fusarium oxysporum (Sallam et al., 2022)(Sallam et al., 2022).
Mechanism of Action
Target of Action
Pyridazine derivatives, which include “3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine”, have been found to exhibit a wide range of pharmacological activities
Mode of Action
Pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways might be affected. Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects .
Result of Action
Similar compounds have been found to have a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
properties
IUPAC Name |
3-chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-6-4-8(12(18-2)13(10)19-3)9-5-7-11(14)16-15-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXAJPFLNGYDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NN=C(C=C2)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250505 | |
Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
CAS RN |
1105194-62-4 | |
Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(2,3,4-trimethoxyphenyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001250505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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